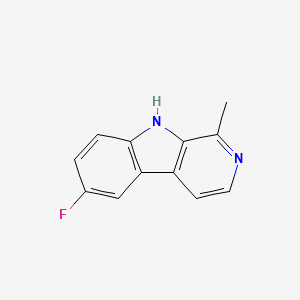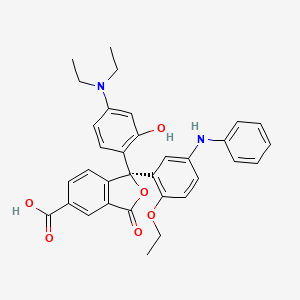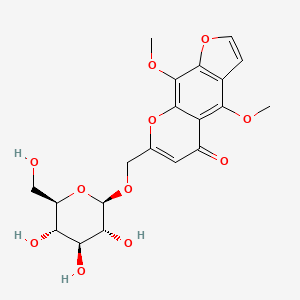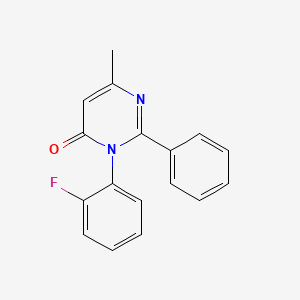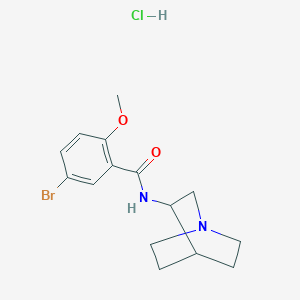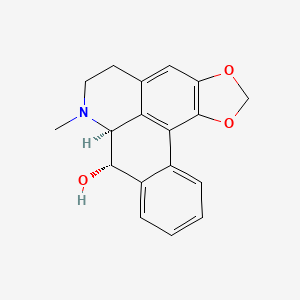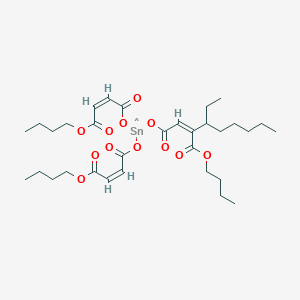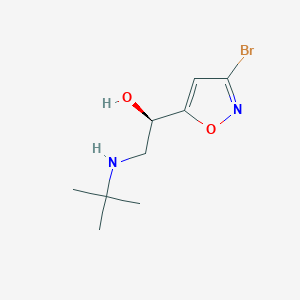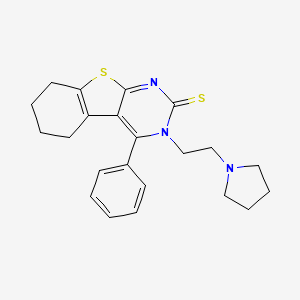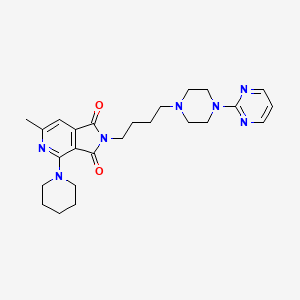
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrrolo and pyridine rings.
Substitution Reactions: Introduction of the piperidinyl and piperazinyl groups.
Coupling Reactions: Attachment of the butyl chain.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce different substituents, leading to the formation of analogs.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives with modified functional groups.
科学研究应用
Chemistry
Synthesis of Analog Compounds:
Biology
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
Material Science:
作用机制
The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione Derivatives: Compounds with similar core structures but different substituents.
Piperidinyl and Piperazinyl Compounds: Compounds containing piperidinyl and piperazinyl groups with varying chain lengths and functional groups.
Uniqueness
The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(1-piperidinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- lies in its specific combination of functional groups and ring structures, which may confer unique biological and chemical properties.
属性
CAS 编号 |
160244-10-0 |
|---|---|
分子式 |
C25H33N7O2 |
分子量 |
463.6 g/mol |
IUPAC 名称 |
6-methyl-4-piperidin-1-yl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]pyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C25H33N7O2/c1-19-18-20-21(22(28-19)30-11-3-2-4-12-30)24(34)32(23(20)33)13-6-5-10-29-14-16-31(17-15-29)25-26-8-7-9-27-25/h7-9,18H,2-6,10-17H2,1H3 |
InChI 键 |
YIKROCZJUXBFJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CCCCN4CCN(CC4)C5=NC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



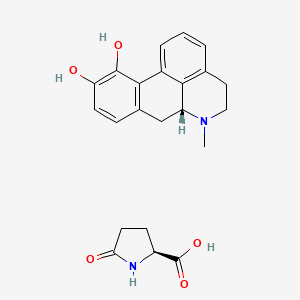
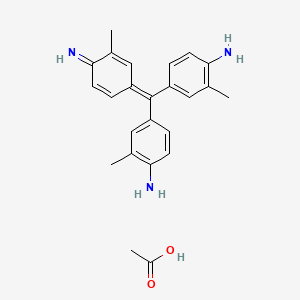
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
